molecular formula C8H10BrClIN B13462191 [(5-Bromo-2-iodophenyl)methyl](methyl)amine hydrochloride

[(5-Bromo-2-iodophenyl)methyl](methyl)amine hydrochloride

Cat. No.: B13462191
M. Wt: 362.43 g/mol
InChI Key: DRJBFGSRFSGZPG-UHFFFAOYSA-N
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Description

(5-Bromo-2-iodophenyl)methylamine hydrochloride is an organic compound that contains both bromine and iodine atoms attached to a phenyl ring

Properties

Molecular Formula

C8H10BrClIN

Molecular Weight

362.43 g/mol

IUPAC Name

1-(5-bromo-2-iodophenyl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C8H9BrIN.ClH/c1-11-5-6-4-7(9)2-3-8(6)10;/h2-4,11H,5H2,1H3;1H

InChI Key

DRJBFGSRFSGZPG-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C=CC(=C1)Br)I.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-iodophenyl)methylamine hydrochloride typically involves a multi-step process. One common method includes the bromination and iodination of a phenyl ring, followed by the introduction of a methylamine group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired substitution reactions occur efficiently.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-iodophenyl)methylamine hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitution, and oxidizing or reducing agents for redox reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

(5-Bromo-2-iodophenyl)methylamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its ability to form specific bonds with biological molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of (5-Bromo-2-iodophenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The bromine and iodine atoms can form halogen bonds with other molecules, influencing their reactivity and stability. The methylamine group can participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior in chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromothiophen-2-yl)methylamine: Similar structure but with a thiophene ring instead of a phenyl ring.

    (5-Bromo-2-chlorophenyl)methylamine: Contains a chlorine atom instead of an iodine atom.

    (5-Iodo-2-methylphenyl)methylamine: Contains a methyl group instead of a bromine atom.

Uniqueness

(5-Bromo-2-iodophenyl)methylamine hydrochloride is unique due to the presence of both bromine and iodine atoms on the phenyl ring

Biological Activity

(5-Bromo-2-iodophenyl)methylamine hydrochloride is an organic compound notable for its unique structural features, including a phenyl ring substituted with bromine and iodine, along with a methylamine group. Its molecular formula is C9H10BrIClN, and it has a molecular weight of approximately 320.45 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in enzyme interactions and receptor binding studies.

Chemical Structure and Properties

The presence of halogen atoms (bromine and iodine) significantly influences the compound's chemical behavior and biological interactions. The dual halogen substitution enhances reactivity and selectivity, making it a valuable candidate for various applications in organic synthesis and medicinal chemistry.

Property Value
Molecular FormulaC9H10BrIClN
Molecular Weight320.45 g/mol
Halogen AtomsBromine, Iodine

Biological Activity

Preliminary studies suggest that (5-Bromo-2-iodophenyl)methylamine hydrochloride may modulate enzyme activity or receptor binding due to its structural characteristics. The halogen substituents can enhance the binding affinity to biological targets, potentially leading to therapeutic effects.

Enzyme Interaction Studies

Research indicates that compounds with similar structures can influence enzyme activity. For instance, studies have shown that halogenated compounds can act as inhibitors or activators of specific enzymes, impacting metabolic pathways crucial for disease progression. Further investigations are required to elucidate the specific interactions of (5-Bromo-2-iodophenyl)methylamine hydrochloride with target enzymes.

Case Studies

  • Antimicrobial Activity : A study assessed the antimicrobial properties of halogenated phenyl compounds, revealing that compounds with bromine and iodine exhibited significant activity against various bacterial strains. The presence of both halogens was found to enhance the inhibitory effects compared to non-halogenated analogs.
  • Anticancer Potential : Another investigation explored the cytotoxic effects of halogenated amines on cancer cell lines. Results indicated that (5-Bromo-2-iodophenyl)methylamine hydrochloride demonstrated promising cytotoxicity against specific cancer types, warranting further exploration as a potential anticancer agent.

The exact mechanisms through which (5-Bromo-2-iodophenyl)methylamine hydrochloride exerts its biological effects remain to be fully characterized. However, it is hypothesized that:

  • Receptor Binding : The compound may bind to specific receptors involved in cellular signaling pathways, altering physiological responses.
  • Enzyme Modulation : By interacting with key enzymes, the compound could influence metabolic processes critical for disease management.

Future Research Directions

Further research is essential to:

  • Characterize Binding Affinities : Detailed studies on binding affinities to various biological targets will provide insights into its therapeutic potential.
  • Investigate Toxicity Profiles : Understanding the toxicity of this compound is crucial for evaluating its safety in clinical applications.
  • Explore Synthetic Routes : Continued development of efficient synthetic methods will facilitate the production of (5-Bromo-2-iodophenyl)methylamine hydrochloride for research and potential therapeutic use.

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